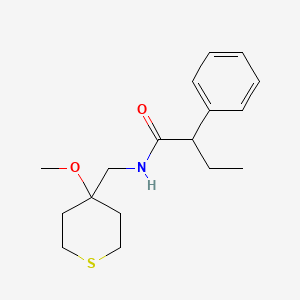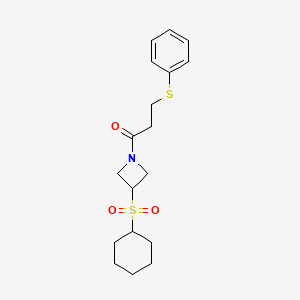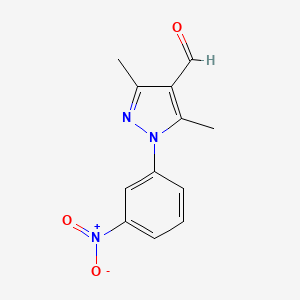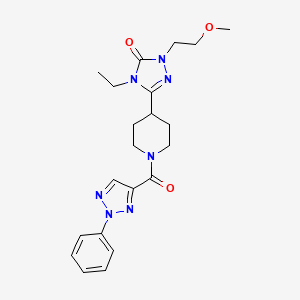
3,5-dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is an organic compound containing a benzamide group and an oxadiazole group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group and an oxadiazole group. The benzamide group consists of a benzene ring attached to an amide group, and the oxadiazole group is a five-membered ring containing an oxygen atom and two nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
One study focuses on the synthesis and anticancer evaluation of oxadiazole derivatives, demonstrating that these compounds can have significant bioactivity. For instance, Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives evaluated for anticancer activity, with some compounds showing moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Antimycobacterial Screening
Nayak et al. (2016) explored the synthesis and antimycobacterial screening of new amide derivatives, including those with an oxadiazolyl moiety. Their findings revealed potent antitubercular activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in addressing infectious diseases (Nayak et al., 2016).
RET Kinase Inhibition for Cancer Therapy
Research by Han et al. (2016) on 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings, such as oxadiazoles, demonstrated moderate to high potency in inhibiting RET kinase activity. These findings suggest applications in cancer therapy, especially for compounds that can inhibit cell proliferation driven by genetic mutations (Han et al., 2016).
Corrosion Inhibition
A study by Kalia et al. (2020) on oxadiazole derivatives as corrosion inhibitors for mild steel in acidic environments highlights the utility of these compounds in materials science. Their research demonstrates how such derivatives can offer significant protection against corrosion, pointing to applications in industrial maintenance and preservation (Kalia et al., 2020).
Photocatalytic Degradation
Torimoto et al. (1996) investigated the photodecomposition of propyzamide using TiO2-loaded adsorbent supports. Their findings underscore the potential of oxadiazole-related compounds in enhancing the rate of mineralization and reducing toxic intermediates in water treatment processes (Torimoto et al., 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6-15-10(18-16-6)5-14-11(17)7-2-8(12)4-9(13)3-7/h2-4H,5H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIHXMASQHHMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2836476.png)






